molecular formula C20H13NO3 B13985848 1-Oxo-2,2-diphenyl-2H-1lambda~5~-indole-3,7-dione CAS No. 65817-75-6

1-Oxo-2,2-diphenyl-2H-1lambda~5~-indole-3,7-dione

Katalognummer: B13985848
CAS-Nummer: 65817-75-6
Molekulargewicht: 315.3 g/mol
InChI-Schlüssel: PGFMGBDTERGONM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxido-2,2-diphenyl-indole-3,7-dione is a compound that belongs to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry Indole derivatives are widely studied due to their presence in various natural products and synthetic drugs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxido-2,2-diphenyl-indole-3,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylamine with phthalic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-Oxido-2,2-diphenyl-indole-3,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can introduce different functional groups into the indole ring .

Wissenschaftliche Forschungsanwendungen

1-Oxido-2,2-diphenyl-indole-3,7-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Oxido-2,2-diphenyl-indole-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2,3-dione: Known for its biological activities and used in medicinal chemistry.

    2-Phenylindole: Another indole derivative with various applications in research and industry.

Uniqueness

1-Oxido-2,2-diphenyl-indole-3,7-dione is unique due to its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

65817-75-6

Molekularformel

C20H13NO3

Molekulargewicht

315.3 g/mol

IUPAC-Name

1-oxido-2,2-diphenylindol-1-ium-3,7-dione

InChI

InChI=1S/C20H13NO3/c22-17-13-7-12-16-18(17)21(24)20(19(16)23,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H

InChI-Schlüssel

PGFMGBDTERGONM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC(=O)C3=[N+]2[O-])C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.